1-Chloroethyl methyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

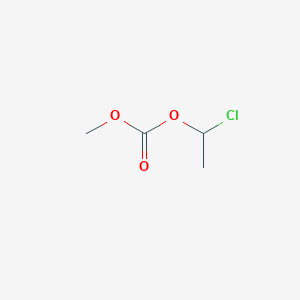

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXDWLUWLFFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80196-03-8 | |

| Record name | 1-chloroethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context Within Organic Carbonate Chemistry

1-Chloroethyl methyl carbonate belongs to the class of α-haloalkyl carbonates, which are characterized by a halogen atom attached to the carbon adjacent to the carbonate oxygen. This structural feature imparts a unique reactivity profile, making it a valuable tool in organic synthesis. The presence of the chlorine atom, an effective leaving group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. evitachem.comcymitquimica.com This reactivity is central to its primary applications.

One of the most prominent roles of this compound and its analogs, such as 1-chloroethyl ethyl carbonate, is as a protecting group reagent. chemical-suppliers.eu In complex multi-step syntheses, it is often necessary to temporarily block reactive functional groups like acids, phenols, and amines to prevent unwanted side reactions. chemical-suppliers.eutcichemicals.com This compound can introduce the 1-(methoxycarbonyloxy)ethyl group, which can be cleaved under specific, often acidic, conditions to regenerate the original functional group. chemical-suppliers.eusigmaaldrich.com

Furthermore, the electrophilic nature of this compound allows it to act as a crucial building block in the synthesis of more complex molecules. evitachem.com It serves as a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs). anshulchemicals.com Its utility extends to polymer chemistry, where the carbonate functionality can be incorporated into polymer backbones to modify properties. The reactivity of these α-haloalkyl carbonates is influenced by the electrophilicity of the carbonyl group and the stability of the leaving halo-alcohol. researchgate.net

Historical Overview of Halogenated Carbonate Research

The study of halogenated organic compounds, or organohalogens, dates back to the early 19th century. wikipedia.org While many organohalides are synthetic, thousands are produced naturally by marine organisms and other biological sources. wikipedia.orgnih.gov The development of methods to selectively introduce halogens into organic molecules has been a cornerstone of synthetic chemistry, as the carbon-halogen bond is a versatile handle for further chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. nih.govacs.org

The specific field of halogenated carbonates evolved from the broader study of carbonic acid derivatives and phosgene (B1210022) chemistry. Early research focused on chloroformates, which are highly reactive precursors. The synthesis of compounds like 1-Chloroethyl cyclohexyl carbonate, for instance, involves the reaction of an alcohol (cyclohexanol) with 1-chloroethyl chloroformate.

A significant area of historical and ongoing research is halodecarboxylation, the process of replacing a carboxylic acid group with a halogen. acs.orgresearchgate.net This fundamental reaction, first described in the 19th century, provides a key method for synthesizing organic halides. researchgate.net While not a direct historical precedent for the synthesis of 1-chloroethyl methyl carbonate, the principles of controlling halogen placement and reactivity are shared. The development of reagents like this compound represents a more refined approach, offering a pre-packaged, reactive electrophilic fragment for synthetic chemists.

Current Research Landscape and Emerging Trends

Classical and Modern Synthetic Routes

Traditional and contemporary synthetic pathways to this compound focus on the sequential or convergent formation of the carbonate linkage and the introduction of the chloroethyl group. These methods are foundational and widely applied in both laboratory and industrial settings.

Esterification Reactions for Carbonate Linkage Formation

The primary method for forming the carbonate linkage in this compound involves the esterification of a suitable chloroformate precursor. Specifically, 1-chloroethyl chloroformate is reacted with an alcohol. In the case of this compound synthesis, methanol (B129727) is the alcohol of choice. This reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. prepchem.com

A general representation of this reaction is the treatment of 1-chloroethyl chloroformate with an alcohol (ROH) to yield the corresponding 1-chloroethyl alkyl carbonate. For instance, the reaction with ethanol (B145695) produces 1-chloroethyl ethyl carbonate, and with isopropanol (B130326), it yields 1-chloroethyl isopropyl carbonate. prepchem.comoaji.net The latter is a key raw material for the synthesis of the antibiotic prodrug cefpodoxime (B17579) proxetil. oaji.net The presence of methanol as an impurity in isopropanol can lead to the formation of this compound as a process-related impurity during the synthesis of cefpodoxime proxetil. oaji.net

In some synthetic schemes, particularly for more complex molecules, the carbonate esterification is the final step. For example, in the synthesis of a cefpodoxime proxetil analogue, 1-iodoethyl methyl carbonate (derived from this compound) is reacted with the carboxylic acid group of the cefpodoxime acid core in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oaji.net

Halogenation and Halogen Exchange Reactions for Chloroethyl Moiety Introduction

The introduction of the chloroethyl moiety is centered on the synthesis and reactivity of the precursor, 1-chloroethyl chloroformate. This key intermediate is produced via the free-radical initiated chlorination of ethyl chloroformate. google.com This process can yield both 1-chloroethyl chloroformate and its isomer, 2-chloroethyl chloroformate, and controlling the reaction conditions is crucial to maximize the yield of the desired 1-chloro isomer. google.com A method utilizing a distillation reactor for the chlorination has been developed to improve selectivity. google.com

Another important reaction in this context is halogen exchange. While the primary synthesis introduces a chlorine atom, this can be exchanged for other halogens to modify reactivity. A notable example is the conversion of this compound to 1-iodoethyl methyl carbonate. This is typically achieved by treating the chloro-compound with sodium iodide in a suitable solvent like toluene, often with a crown ether such as 18-crown-6 (B118740) to enhance the solubility and reactivity of the iodide salt. oaji.net The resulting iodo-compound is significantly more reactive and is used directly in subsequent esterification reactions. oaji.net

Decarboxylative halogenation, such as the Hunsdiecker reaction, represents a fundamental method for synthesizing organic halides from carboxylic acids, though it is less direct for this specific carbonate. acs.org This process involves the conversion of a carboxylic acid to a silver salt, followed by treatment with a halogen to yield an alkyl halide with one less carbon atom. acs.org

Phase Transfer Catalysis in this compound Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). semanticscholar.org PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. rsc.orgresearchgate.net This methodology offers advantages such as milder reaction conditions, increased reaction rates, and the use of inexpensive solvents and reagents. semanticscholar.org

While specific literature detailing the use of PTC for the synthesis of this compound is scarce, its principles can be applied to several steps in its synthetic pathway. For example, PTC is highly effective for nucleophilic substitution reactions involving alkyl halides and inorganic salts, a scenario analogous to the halogen exchange reaction between this compound and sodium iodide. acs.org A phase transfer catalyst could facilitate the transfer of the iodide anion from the solid phase into the organic phase containing the chloro-carbonate.

Furthermore, PTC is used in the synthesis of various organic compounds, such as p-chloromethyl styrene, from precursors like chloromethyl-α-bromo ethylbenzene (B125841) using potassium hydroxide (B78521) as a base and a phase transfer catalyst like benzyltriethylammonium chloride. google.com This demonstrates the utility of PTC in reactions involving halogenated organic compounds and inorganic bases, a common scenario in organic synthesis that could be adapted for related processes.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. For the synthesis of this compound and related compounds, both metal-based and metal-free catalytic systems offer advanced strategies.

Metal-Catalyzed Reactions (e.g., Zinc(II) Salt Catalysis for α-Halo Ethers)

Metal catalysis provides efficient routes for key transformations. A prominent example relevant to the synthesis of the chloroethyl moiety is the zinc(II) salt-catalyzed generation of α-halo ethers from acetals. orgsyn.orgresearchgate.net This method involves the reaction of a symmetric acetal, such as dimethoxymethane, with an acid halide (e.g., acetyl chloride) in the presence of a catalytic amount (as low as 0.01 mol%) of a zinc(II) salt like ZnBr₂, Zn(OTf)₂, or Zn(OAc)₂. orgsyn.orgorgsyn.orgorganic-chemistry.org This reaction is rapid, often complete within hours at room temperature, and produces a solution of the α-halo ether (e.g., chloromethyl methyl ether) that can be used directly without isolation, minimizing exposure to these potentially hazardous compounds. researchgate.netorgsyn.org

This approach provides a convenient on-demand synthesis of α-halo ethers, which are structurally analogous to the 1-chloroethyl group of the target molecule. orgsyn.org The methodology is applicable to a variety of aliphatic acetals, yielding synthetically useful α-halo ethers. orgsyn.org

Table 1: Zinc(II)-Catalyzed Synthesis of α-Halo Ethers from Acetals

| Acetal | Halide Source | Catalyst (mol%) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethoxymethane | Acetyl chloride | ZnBr₂ (0.01) | Chloromethyl methyl ether | Near-quantitative | orgsyn.orgorgsyn.org |

| Diethoxymethane | Acetyl chloride | Zn(OTf)₂ (0.01) | 1-Chloroethyl ethyl ether | High | organic-chemistry.org |

| Dimethoxymethane | Thionyl chloride | ZnBr₂ (0.01) | Chloromethyl methyl ether | Effective | orgsyn.org |

Other metal-catalyzed reactions are crucial for synthesizing cyclic carbonate analogs, often from epoxides and carbon dioxide. Catalytic systems based on calcium iodide (CaI₂) in combination with ligands like triethylamine (B128534) (Et₃N) have been shown to be effective for the cycloaddition of CO₂ to epoxides, even under mild conditions. acs.org

Organocatalysis and Biocatalysis in Carbonate Synthesis

In line with the principles of green chemistry, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for carbonate synthesis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A major application in carbonate synthesis is the coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, which is a 100% atom-economic reaction. rsc.org A variety of organocatalysts have been developed for this purpose, including bifunctional catalysts that possess both a nucleophilic site (e.g., halide ion) to open the epoxide ring and a hydrogen-bond donor site to activate the epoxide. mdpi.com Inexpensive industrial dyes like rhodamine B have also been repurposed as effective organocatalysts for this transformation. rsc.org Phosphorus-based organocatalysts, such as phosphonium salts, have demonstrated high activity for the reaction between CO₂ and epoxidized renewable feedstocks under solvent-free conditions. nih.gov

Table 2: Examples of Organocatalysis in Cyclic Carbonate Synthesis

| Epoxide | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | Halogenated Imidazole-based Organocatalyst | 80°C, 20 bar CO₂, 1-2 h | Styrene Carbonate | >99% | mdpi.com |

| Styrene Oxide | Rhodamine B-Iodide/Water | 80°C, 10 bar CO₂, 24 h | Styrene Carbonate | 96% | rsc.org |

| Epoxidized Oleochemicals | Bifunctional Phosphonium Salt | Mild, solvent-free | Oleochemical Carbonates | up to 99% | nih.gov |

Biocatalysis employs enzymes to perform chemical reactions, offering high selectivity and mild reaction conditions. tandfonline.com Lipases are particularly versatile biocatalysts for carbonate synthesis, typically through transesterification reactions. For example, the synthesis of glycerol (B35011) carbonate, a valuable green chemical, can be achieved by reacting glycerol with dimethyl carbonate (DMC) or ethylene (B1197577) carbonate using immobilized lipases. tandfonline.comcsic.esacs.org Immobilized Candida antarctica lipase (B570770) B (CALB) has shown high catalytic activity and reusability for the transesterification of glycerol with DMC in a solvent-free system. acs.org This enzymatic approach avoids the use of toxic reagents and harsh conditions associated with some traditional chemical methods. tandfonline.com

Exploration of Novel Catalytic Systems

The synthesis of this compound and its analogs is increasingly benefiting from the exploration of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability. While traditional methods may employ catalysts like triethylamine or pyridine google.com, recent research has focused on novel heterogeneous and homogeneous catalysts.

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for carbonate synthesis due to their high surface area, tunable porosity, and active metal sites. lsbu.ac.uk For instance, in the synthesis of the related compound chloromethyl ethylene carbonate (CMEC), zirconium-based MOFs such as Zr/ZIF-8 have demonstrated significant catalytic activity. mdpi.com The incorporation of zirconium into the ZIF-8 framework was found to enhance thermal stability and catalytic performance in the cycloaddition of CO2 to epichlorohydrin (B41342), a key step in forming the carbonate structure. lsbu.ac.ukmdpi.com These catalysts can operate under solvent-free conditions and are reusable, showcasing their potential for large-scale industrial applications. lsbu.ac.uk The catalytic mechanism in MOFs often involves the synergistic action of Lewis acid sites (the metal centers) and basic sites, which activate the epoxide and CO2 molecules, respectively. mdpi.com

Another area of innovation is the use of ionic liquids (ILs) as catalysts, sometimes in cooperative systems. tandfonline.com For the cycloaddition of CO2 and epoxides, ionic liquid-based catalytic systems have been shown to be highly efficient, operating under mild conditions. tandfonline.com One-component bifunctional metal catalysts that integrate both a metal Lewis acid site and a nucleophilic site within a single component are also being developed to enhance catalytic performance without the need for co-catalysts. mdpi.com Furthermore, amine-containing porous organic polymers have been designed to not only catalyze reactions but also to selectively adsorb CO2, potentially increasing local reactant concentrations and boosting reaction rates. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the twelve principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lsbu.ac.ukum-palembang.ac.id Key areas of focus include the use of sustainable feedstocks, the reduction of waste, and the move towards safer reaction conditions. um-palembang.ac.id

Utilization of Sustainable Reagents (e.g., Dimethyl Carbonate as Methylating Agent)

A significant advancement in green synthesis is the substitution of toxic and hazardous reagents with environmentally benign alternatives. unive.it Dimethyl carbonate (DMC) is a prime example of a green reagent and solvent that can replace hazardous compounds like phosgene (B1210022), dimethyl sulfate, and methyl halides in methylation and carbonylation reactions. unive.itnih.gov DMC is non-toxic, biodegradable, and can be produced from sustainable feedstocks like methanol and carbon dioxide. nih.govresearchgate.net Its use circumvents the production of inorganic salt by-products, which require costly disposal. unive.it

One innovative synthetic route for a related compound, chloromethyl isopropyl carbonate, utilizes DMC as a starting material. The process involves two main steps:

Photochlorination: Dimethyl carbonate reacts with chlorine gas under light at a low temperature (0-5°C) in the presence of a photoinitiator to produce dimethyl monochlorocarbonate. google.com This method significantly improves selectivity (95%) and yield (85%) compared to thermal activation. google.com

Transesterification: The resulting dimethyl monochlorocarbonate reacts with an alcohol (isopropanol in the patented example) in a rectification tower. google.com This reaction is conducted at 70-100°C with a catalyst, such as a strong acid macroporous resin, while methanol is continuously removed to drive the reaction to completion. google.com

This approach highlights a greener pathway that features low energy consumption, high raw material recycling rates, and minimal environmental pollution. google.com

Solvent-Free Reaction Conditions and Alternative Reaction Media

A core principle of green chemistry is to minimize or avoid the use of auxiliary substances like solvents, which contribute significantly to energy consumption and waste in industrial processes. um-palembang.ac.idrsc.org Consequently, developing solvent-free reaction conditions has become a major goal. The synthesis of cyclic carbonates, which are structurally related to this compound, has seen significant success in this area. For example, the cycloaddition of CO2 and epichlorohydrin to produce chloromethyl ethylene carbonate (CMEC) can be performed efficiently under solvent-free and co-catalyst-free conditions using heterogeneous catalysts like Zr/ZIF-8. mdpi.commdpi.com Mechanochemistry, which uses mechanical force to induce chemical reactions in the absence of solvents, is another emerging tool in green synthesis. researchgate.net

When a solvent is necessary, the focus shifts to "green" solvents that are non-toxic, recyclable, and have a low environmental impact. rsc.org Poly(ethylene glycol) (PEG) has been identified as an efficient and environmentally friendly reaction medium for the synthesis of cyclic carbonates from halohydrins and CO2. researchgate.net Research has also explored dimethyl carbonate itself as a sustainable solvent alternative to traditional dipolar aprotic solvents for various organic transformations. acs.org

Waste Minimization and Atom Economy in Synthetic Routes

Atom economy, a concept introduced by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Synthetic routes with high atom economy minimize waste at the source, which in turn reduces the energy and resources needed for handling and separation. um-palembang.ac.id

The synthesis of cyclic carbonates via the cycloaddition of CO2 and epoxides is an exemplary case of a 100% atom-efficient reaction, where all atoms of the reactants are incorporated into the product. lsbu.ac.ukmdpi.com This approach is a cornerstone of green strategies for producing carbonate structures. lsbu.ac.uk The use of catalytic rather than stoichiometric reagents is another key principle that improves atom economy and reduces waste. um-palembang.ac.id Heterogeneous catalysts, such as the MOFs and porous polymers discussed previously, are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity, further minimizing waste. lsbu.ac.ukresearchgate.net

Process Optimization and Scale-Up Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful process optimization and robust safety assessments. paushak.comresearchgate.net The goal is to develop a scalable, reliable, and cost-effective manufacturing process that consistently produces the target compound with high yield and purity while minimizing impurities. paushak.comscale-up.com

Optimization of Reaction Parameters (Temperature, Pressure, Time)

The optimization of reaction parameters such as temperature, pressure, and time is critical for maximizing product yield and minimizing reaction time and energy consumption. Statistical methods like Response Surface Methodology (RSM) are powerful tools for systematically studying the effects of multiple variables and their interactions. mdpi.comlsbu.ac.uk

For the synthesis of the analogous compound chloromethyl ethylene carbonate (CMEC), RSM has been used to optimize the reaction of CO2 and epichlorohydrin. mdpi.comlsbu.ac.uklsbu.ac.uk Studies have systematically varied temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions. For example, one study using a Zr/ZIF-8 catalyst identified optimal conditions as a temperature of 353 K, a CO2 pressure of 11 bar, and a reaction time of 12 hours, which resulted in a 93% conversion of epichlorohydrin and a 68% yield of CMEC. mdpi.comlsbu.ac.uk

The table below summarizes findings from optimization studies on related carbonate syntheses, illustrating the typical ranges and effects of these key parameters.

| Parameter | Investigated Range | Optimal Value/Observation | Compound | Citation |

| Temperature | 313 K - 373 K | 353 K (Yield increased up to this point, then stabilized or declined) | CMEC | mdpi.comlsbu.ac.uk |

| -10°C - 100°C | 0°C - 70°C (Dependent on final product stability) | α-chlorinated chloroformates | google.com | |

| 160°C - 190°C | 170°C | Furan-based polyamide monomer | nih.gov | |

| Pressure | 4 bar - 16 bar | ~11-12 bar (Yield increased with pressure up to an optimum) | CMEC | mdpi.comlsbu.ac.uk |

| Time | 4 h - 16 h | 12 h (Yield increased up to this point, then declined due to polymerization) | CMEC | mdpi.com |

| Catalyst Loading | 5% - 15% (w/w) | 12% (w/w) (Higher loading increased conversion and yield to an optimal point) | CMEC | mdpi.comlsbu.ac.uk |

Such optimization studies are crucial for developing a reliable process. During scale-up, maintaining optimal temperature is vital for controlling reaction rates and preventing side reactions, while efficient mixing becomes critical to ensure uniform heat and mass transfer. scale-up.com Predictive process models can be used to simulate scale-up and identify potential issues before moving to pilot or production scale. scale-up.com

Continuous Flow Chemistry Applications

The application of continuous flow chemistry to the synthesis of this compound and its analogs represents a significant advancement over traditional batch processing. researchgate.net Flow chemistry utilizes channels or tubing to conduct reactions in a continuous stream, offering superior control over critical parameters such as temperature, pressure, residence time, and reagent concentrations. researchgate.net This enhanced control can lead to improved selectivity, faster reaction times, and higher yields compared to batch methods. researchgate.net While specific literature detailing the continuous flow synthesis of this compound is limited, the principles and advantages have been demonstrated for the broader class of chloroformates. google.comresearchgate.net

Continuous flow systems are particularly advantageous for reactions involving highly reactive or unstable intermediates, a common feature in chloroformate synthesis. researchgate.net The technology's favorable heat and mass transfer capabilities make it a safer option, especially when handling hazardous reagents like phosgene. google.comresearchgate.net For instance, a continuous, concurrent flow process for producing various chloroformates involves atomizing the alcohol starting material into a reactor with phosgene. google.com This method allows the reaction to occur rapidly in a fog phase, and the efficient separation of the product from hydrogen chloride byproduct is facilitated. google.com Another modern approach uses triphosgene, a safer phosgene equivalent, in a flow reactor where solutions of the reagents are pumped into a T-shaped mixer, allowing for rapid reaction with short residence times (1–4 minutes) before quenching.

The benefits of applying such continuous flow methodologies to the production of this compound are summarized in the table below.

Table 1: Advantages of Continuous Flow Chemistry in Chloroformate Synthesis

| Feature | Benefit in Synthesis | Source |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous materials (e.g., phosgene) at any given time; better control over exothermic reactions. | researchgate.net |

| Improved Control | Precise management of temperature, pressure, and stoichiometry leads to fewer side products and higher purity. researchgate.net | researchgate.net |

| Increased Efficiency | Shorter reaction times and potential for higher yields compared to conventional batch processes. researchgate.net | researchgate.net |

| Scalability | Easier and more predictable scale-up from laboratory to industrial production by numbering up reactors. researchgate.net | researchgate.net |

| Handling Intermediates | Enables the use of highly reactive or short-lived intermediates that are difficult to handle in batch reactors. researchgate.net | researchgate.net |

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution reactions of this compound involve the displacement of the chloride ion by a nucleophile. The reaction can proceed through several mechanistic pathways, including SN1 (unimolecular nucleophilic substitution), SN2 (bimolecular nucleophilic substitution), and SNi (internal nucleophilic substitution). The predominant mechanism is highly dependent on the reaction conditions.

Mechanistic Pathways of Chlorine Atom Displacement by Various Nucleophiles

The chlorine atom in this compound is susceptible to displacement by a range of nucleophiles. The mechanism of this displacement is a critical factor in determining the final product.

SN2 Mechanism : In the presence of strong nucleophiles, the reaction is likely to proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

SN1 Mechanism : In polar, ion-stabilizing solvents and with weaker nucleophiles, an SN1 mechanism may be favored. This pathway involves the initial, rate-determining step of the C-Cl bond ionization to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. Reactions proceeding through an SN1 mechanism often result in a racemic mixture of products if the starting material is chiral.

Addition-Elimination : For reactions at the carbonyl carbon of the carbonate, an addition-elimination mechanism is common. Studies on analogous chloroformate esters, such as phenyl chloroformate, show that solvolysis often proceeds through a rate-determining addition of the solvent to form a tetrahedral intermediate, followed by the elimination of the leaving group. nih.gov

The following table summarizes the expected mechanistic pathways with different types of nucleophiles.

| Nucleophile Type | Predominant Mechanism | Key Characteristics |

| Strong (e.g., Grignard reagents) | SN2 | Bimolecular, inversion of stereochemistry |

| Weak/Solvent (e.g., alcohols, water) | SN1 or Addition-Elimination | Unimolecular (SN1) or involves a tetrahedral intermediate (Add-Elim) |

| Amines | SN2 or Addition-Elimination | Can act as strong nucleophiles for SN2 or attack the carbonyl carbon |

Influence of Substrate Structure and Solvent Effects on Reactivity

The structure of the substrate and the choice of solvent play a pivotal role in the reactivity of this compound and the operative reaction mechanism.

Substrate Structure : The α-chloro substituent significantly enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. Steric hindrance around the reaction center can influence the reaction rate, with bulkier substrates generally reacting slower in SN2 reactions.

Solvent Effects : The polarity of the solvent is a critical factor.

Polar Protic Solvents : Solvents like water and alcohols can stabilize both the departing chloride ion and any carbocation intermediate, thus favoring SN1 pathways. They can also act as nucleophiles in solvolysis reactions.

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF) are effective at solvating cations but not anions. They can stabilize transition states in SN2 reactions, often leading to rate enhancements.

Nonpolar Solvents : In nonpolar solvents, SN2 reactions are generally favored, as the formation of charged intermediates required for SN1 pathways is energetically unfavorable.

The Grunwald-Winstein equation is often used to correlate solvolysis rates and provide insight into the mechanism by quantifying the sensitivity of the reaction to solvent ionizing power (m) and solvent nucleophilicity (l). nih.govnih.gov For many chloroformate esters, the mechanism is found to be an addition-elimination pathway based on the l and m values. nih.gov

| Solvent Type | Favored Mechanism | Rationale |

| Polar Protic (e.g., Water, Ethanol) | SN1, Solvolysis | Stabilization of carbocation intermediates and leaving groups. |

| Polar Aprotic (e.g., DMF, DMSO) | SN2 | Stabilization of the transition state. |

| Nonpolar (e.g., Hexane, Toluene) | SN2 | Lack of stabilization for ionic intermediates. |

Intramolecular Assistance and Neighboring Group Participation (e.g., Anchimeric Effect in Related Analogs)

Neighboring group participation, or anchimeric assistance, can significantly accelerate reaction rates and influence the stereochemical outcome of a reaction. almerja.netwikipedia.org This occurs when a group within the molecule, but not directly bonded to the reaction center, acts as an internal nucleophile. wikipedia.org

While direct evidence for anchimeric assistance in this compound itself is not extensively documented in the provided context, the principles can be applied from related analogs. For instance, the π-electrons of a phenyl group or an alkene, or the lone pair of electrons on a heteroatom, can participate in the displacement of a leaving group. almerja.netwikipedia.orgdalalinstitute.com

In sulfur mustard analogues, which are structurally related to chloroalkyl compounds, the sulfur atom provides anchimeric assistance, leading to the formation of a cyclic episulfonium ion intermediate. unive.it This intramolecular participation results in a significantly higher reaction rate compared to analogues without the assisting group. unive.itrsc.org For example, the solvolysis of an unsaturated tosylate can be up to 10¹¹ times faster than its saturated counterpart due to the anchimeric assistance from the double bond. wikipedia.orgdalalinstitute.com

This intramolecular attack leads to a bridged intermediate, which is then opened by an external nucleophile. This two-step process often results in the retention of configuration at the reaction center. The rate of such reactions follows first-order kinetics, as the intramolecular step is the rate-determining one. dalalinstitute.com

Hydrolytic Degradation Mechanisms

Hydrolysis is a key degradation pathway for this compound, involving the cleavage of the ester linkage. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of carbonate esters typically involves the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and the elimination of the alcohol and carbon dioxide, or the corresponding carbamic acid derivative. In some cases, particularly with substrates prone to carbocation formation, the reaction can proceed through an AAL1 mechanism involving the cleavage of the alkyl-oxygen bond.

Base-Mediated Hydrolysis

In the presence of a base, such as hydroxide ions, the hydrolysis of this compound proceeds through the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is a saponification reaction. The mechanism is typically a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This involves the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and the corresponding alcohol. The reaction rate is dependent on the concentrations of both the ester and the base.

Enzymatic Hydrolysis Pathways

Specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature. However, the hydrolysis of similar carbonate and ester compounds is a well-documented process often catalyzed by hydrolase enzymes, such as esterases and lipases. For analogous compounds like 1-chloroethyl 2-methylpropanoate, hydrolysis occurs in the presence of an acid or base catalyst to yield 2-methylpropanoic acid and 1-chloroethanol (B3344066). It is plausible that enzymatic pathways for this compound would follow a similar hydrolytic cleavage of the ester bond.

The mechanism would likely involve the formation of an enzyme-substrate complex, where a nucleophilic residue (e.g., serine) in the enzyme's active site attacks the carbonyl carbon of the carbonate. This would lead to a tetrahedral intermediate, which subsequently collapses, cleaving the ester bond to release methanol and a 1-chloroethyl-enzyme intermediate. The final step would be the hydrolysis of this intermediate to release 1-chloroethanol and regenerate the active enzyme. The reactivity and susceptibility to enzymatic hydrolysis would be influenced by the steric and electronic properties of the 1-chloroethyl group.

Oxidation and Reduction Pathways

Electrochemical Oxidation/Reduction Studies

Direct electrochemical studies detailing the oxidation and reduction potentials of this compound are limited. However, research on related carbonate esters used in applications such as lithium-ion battery electrolytes provides insight into potential electrochemical behaviors. For instance, studies on fluoroethyl methyl carbonate (FEMC) show that its oxidative decomposition voltage is slightly higher than that of ethyl methyl carbonate (EMC), indicating that halogenation influences electrochemical stability. researchgate.net

Research on the redox decomposition of ethylene carbonate (EC) and propylene (B89431) carbonate (PC) has identified oxidation potentials of 6.78 V and 6.55 V (vs. Li/Li+), respectively. researchgate.net The electrochemical decomposition of these carbonates can be initiated by ring-opening reactions. researchgate.net For this compound, the presence of the chlorine atom, an electron-withdrawing group, would be expected to influence its oxidation and reduction potentials compared to unsubstituted analogues like dimethyl carbonate. The C-Cl bond also presents a potential site for reductive cleavage.

Catalytic Oxidation/Reduction Processes

Information regarding specific catalytic oxidation or reduction processes for this compound is scarce. However, studies on the gas-phase oxidation of related simple carbonate esters like dimethyl carbonate (DMC) and diethyl carbonate (DEC) indicate that their reactivity is primarily driven by H-atom abstraction or thermal decomposition rather than direct catalytic oxidation at lower temperatures. elsevierpure.com The principal fuel consumption reactions for DMC are H-atom abstractions, whereas DEC primarily undergoes thermal decomposition. elsevierpure.com

In a potential catalytic process, the 1-chloroethyl group could be a target for reduction. Catalytic hydrogenation, using a metal catalyst such as palladium or platinum, could potentially reduce the C-Cl bond to a C-H bond, yielding ethyl methyl carbonate. Conversely, catalytic oxidation would likely target the methyl and ethyl groups, though such processes are not well-documented for this specific compound.

Kinetics of this compound Reactions

Determination of Reaction Order and Rate Constants

| Reacting Species | Rate Constant (k) | Conditions |

| OH⁻ | 261 M⁻¹s⁻¹ | Chlorination and hydrolysis |

| OCl⁻ | 10.1 M⁻¹s⁻¹ | Chlorination and hydrolysis |

| Carbonate | 0.25 M⁻¹s⁻¹ | Bromination in carbonate buffer |

| Hydroxide | 136 M⁻¹s⁻¹ | Bromination in carbonate buffer |

| : This table presents kinetic data for chloroacetone (B47974) reactions as an illustrative example of how rate constants are reported. |

Activation Energy Measurements and Transition State Analysis

Activation energy (Ea) is a critical parameter that dictates the temperature dependence of a reaction rate. This value is typically determined by measuring rate constants at different temperatures and applying the Arrhenius equation.

For example, a theoretical study on the reaction of methyl acetate (B1210297) with Cl atoms calculated a negative activation energy (Ea= −5.88 kJ/mol), indicating a complex reaction mechanism where the rate decreases with increasing temperature. researchgate.net Kinetic studies of other carbonate analogues have also involved the calculation of activation energies to elucidate reaction mechanisms. unive.it Analysis of the transition state for reactions like β-elimination in chlorinated methanes suggests they proceed through concerted and slightly asynchronous pathways involving four-membered cyclic structures. researchgate.net

For this compound, experimental determination of the activation energy for its hydrolysis or nucleophilic substitution reactions would provide fundamental insights into the energy barrier of the reaction and the structure of its transition state.

Computational Kinetic Modeling

Computational kinetic modeling serves as a powerful tool for elucidating the complex reaction mechanisms and predicting the kinetic parameters of transformations involving this compound. In the absence of extensive experimental kinetic data for this specific compound, theoretical studies on analogous carbonate esters, including haloalkyl carbonates, provide significant insights into the potential pathways, transition states, and reaction rates. These computational approaches, primarily relying on Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), allow for a detailed exploration of reaction energy profiles.

Methodologies such as DFT are frequently employed to map out the potential energy surfaces for various reaction pathways, including nucleophilic substitution (S_N1 and S_N2), elimination, and pyrolysis. rsc.orgwhiterose.ac.uk These calculations can identify the structures of reactants, intermediates, transition states, and products. By calculating the energies of these stationary points, key kinetic and thermodynamic parameters like activation energies (Ea) and reaction enthalpies (ΔH) can be determined. nih.gov For instance, DFT calculations have been successfully used to elucidate the mechanisms of formation for triethylamine hydrochloride and chloroethane (B1197429) from the reaction of dichloroethylene carbonate with triethylamine, identifying the rate-determining step as the initial HCl elimination. rsc.org

A theoretical study on the gas-phase pyrolysis of various carbonate esters using the AM1 semi-empirical method revealed that decomposition can occur via two main pathways: a stepwise process involving a rate-limiting intermediate, or a concerted process through a six-membered cyclic transition state. koreascience.kr Such computational models could be applied to this compound to predict its thermal stability and decomposition products.

First-principles calculations are also used to investigate the electrochemical behavior and decomposition pathways of carbonate monomers, which is relevant for applications such as in lithium-ion batteries. aip.org These studies can determine oxidation and reduction potentials and predict decomposition products. aip.org For example, AIMD simulations have shown that monomers with carbonate groups tend to have greater stability against reductive decomposition compared to those with ester and ether groups. aip.org

The table below presents illustrative data from computational studies on related carbonate compounds, demonstrating the type of kinetic and thermodynamic information that can be obtained through modeling.

Table 1: Calculated Activation Energies for Reactions of Related Carbonate Esters

This table is based on data from computational studies on compounds structurally related to this compound and serves to illustrate the outputs of kinetic modeling.

| Reaction / Compound | Computational Method | Calculated Parameter | Value (kJ/mol) | Source |

| HCl elimination from Chlorovinyl carbonate | DFT | Activation Energy (Ea) | 117.6 | rsc.org |

| Pyrolysis of Diethyl Carbonate (Concerted) | AM1 | Activation Energy (Ea) | 201.7 | koreascience.kr |

| Pyrolysis of Diethyl Carbonate (Stepwise) | AM1 | Activation Energy (Ea) | 247.3 | koreascience.kr |

Furthermore, computational models can assess the influence of substituents on reactivity. For haloalkyl carbonates, electron-withdrawing groups are known to enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. researchgate.net A computational study on this compound would likely investigate the interplay between the electron-withdrawing chlorine atom and the methyl carbonate group in directing reaction pathways and influencing activation barriers. For example, a theoretical investigation into the decomposition of 1,1-dichloroacetone (B129577) proposed a mechanism involving the interchange of a chlorine atom and a methyl group, which was explored using DFT calculations to determine unimolecular rate constants that agreed well with experimental findings. nih.gov

Kinetic models can also be developed to simulate the conversion of reactants over time under specific conditions. researchgate.net These models, informed by computationally derived rate constants, are essential for process optimization and safety assessment in industrial applications. The combination of experimental kinetic analysis with DFT calculations provides a synergistic approach to confirming proposed reaction mechanisms. whiterose.ac.uk

Advanced Applications and Derivatization of 1 Chloroethyl Methyl Carbonate

Role as a Synthetic Intermediate in Organic Synthesis

The chemical reactivity of 1-chloroethyl methyl carbonate, particularly the lability of the chlorine atom, allows it to function as an effective electrophile in numerous organic transformations. This reactivity is harnessed for the construction of more complex molecules, including other carbonate derivatives, functionalized compounds, and heterocyclic systems.

Precursor for Carbonate Derivatives and Functionalized Compounds

This compound is an important precursor for the synthesis of a wide range of asymmetrical organic carbonates. The chloroethyl group can be readily displaced by nucleophiles, such as alcohols or phenols, in a substitution reaction to introduce the (1-methoxycarbonyloxy)ethyl moiety onto a target molecule. This reaction provides a straightforward route to novel carbonate structures that may not be accessible through other synthetic methods.

For instance, analogous α-chloroalkyl carbonates are widely used as intermediates. The synthesis of compounds like 1-chloroethyl ethyl carbonate or 1-chloroethyl isopropyl carbonate is achieved by reacting 1-chloroethyl chloroformate with the corresponding alcohol (e.g., ethanol (B145695) or 2-propanol) in the presence of a base like pyridine (B92270). prepchem.com This highlights a general strategy where the 1-chloroethyl group acts as a reactive handle that can be further functionalized. By analogy, this compound can participate in similar substitution reactions, serving as a building block for more complex carbonate-containing molecules. This versatility makes it a valuable intermediate for creating diverse functionalized compounds. indiamart.com

Table 1: Synthesis of Various 1-Chloroethyl Alkyl Carbonates This table illustrates the general synthetic route for producing various carbonate derivatives, demonstrating the role of precursors in their formation.

| Reactant A | Reactant B | Base | Product |

|---|---|---|---|

| 1-Chloroethyl chloroformate | Ethanol | Pyridine | 1-Chloroethyl ethyl carbonate prepchem.com |

| 1-Chloroethyl chloroformate | 2-Propanol | Pyridine | 1-Chloroethyl isopropyl carbonate |

| Trichloromethyl chloroformate & Paraldehyde | Cyclohexanol | Pyridine | 1-Chloroethyl cyclohexyl carbonate google.com |

Application in Stereoselective Synthesis

In the field of stereoselective synthesis, controlling the three-dimensional arrangement of atoms is crucial for the function of the final molecule, particularly in pharmaceuticals. Protecting groups are essential tools used to temporarily mask a reactive functional group, allowing a reaction to proceed selectively at another site. The choice of protecting group can influence the stereochemical outcome of a reaction.

While specific, documented examples of this compound in stereoselective synthesis are not widespread, related chloroethyl moieties are used as protecting groups. nih.gov For a molecule like this compound, the carbon atom bonded to the chlorine is a stereocenter (unless it's part of a racemic mixture). Enantiomerically pure forms of such a reagent could potentially be used to introduce a chiral carbonate moiety into a molecule, influencing the stereoselectivity of subsequent transformations near the reaction site. The strategic introduction and removal of such chiral protecting groups is a key strategy for constructing complex molecules with specific stereochemistry.

Synthesis of Heterocyclic Compounds (e.g., Triazole Derivatives via Chloromethyl Groups)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,2,3-triazole ring is a particularly important scaffold due to its biological activities and synthetic accessibility. One common method for synthesizing substituted triazoles is through the alkylation of an NH-1,2,3-triazole precursor.

This compound, possessing a reactive chloroethyl group, can function as an alkylating agent in such reactions. The lone pair of electrons on a nitrogen atom of the triazole ring can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride and forming a new nitrogen-carbon bond. This results in the attachment of the 1-(methoxycarbonyloxy)ethyl group to the triazole ring. This N-alkylation is a fundamental and efficient method for creating diverse, poly-substituted 1,2,3-triazole derivatives, which are valuable structures in the development of new therapeutic agents. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the triazole, enhancing its nucleophilicity. organic-chemistry.org

Utilization in Prodrug Design and Development

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive derivative of a drug that is converted into the active form within the body. Carbonate linkages, which can be introduced using reagents like this compound, are frequently employed in this approach.

Design Principles for Prodrugs Incorporating Carbonate Linkages

The primary goal of incorporating a carbonate linkage into a prodrug is to modify the physicochemical properties of the parent drug. Carbonate groups can be attached to hydroxyl or carboxyl functionalities on a drug molecule.

Key design principles include:

Improving Solubility: For poorly water-soluble drugs, a hydrophilic promoiety (a carrier molecule) can be attached via a carbonate linker. This can significantly enhance the aqueous solubility of the compound, which is crucial for oral or intravenous formulations.

Controlling Stability: Carbonate linkers are generally more stable than simple ester linkers against chemical hydrolysis but remain susceptible to enzymatic cleavage inside the body. This balance allows the prodrug to be stable enough to reach its target while ensuring the timely release of the active drug.

Metabolic Activation and Bioavailability Enhancement Strategies

The effectiveness of a prodrug strategy hinges on the efficient conversion of the prodrug back to the active parent drug in vivo. This process is known as metabolic activation.

Enzymatic Cleavage: Carbonate-based prodrugs are primarily designed to be cleaved by ubiquitous enzymes in the body, particularly carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. These enzymes hydrolyze the carbonate bond, releasing the active drug, carbon dioxide, and the promoiety's alcohol component. This enzymatic process is typically rapid and efficient.

Bioavailability Enhancement: By masking polar functional groups like hydroxyls, a carbonate prodrug can exhibit enhanced lipophilicity, leading to improved membrane permeability and oral absorption. This strategy effectively increases the fraction of the administered dose that reaches systemic circulation (bioavailability). Once absorbed, the prodrug is rapidly metabolized by esterases in the blood and tissues to release the active therapeutic agent, ensuring that the desired pharmacological effect is achieved.

Table 2: Examples of Bioavailability Enhancement with Carbonate Prodrugs This table provides illustrative examples of how carbonate linkages in prodrugs can significantly improve key pharmaceutical properties compared to the parent drug.

| Parent Drug | Prodrug Strategy | Property Enhanced | Result |

|---|---|---|---|

| Anticancer agent CHS828 | Linked to a tetraethylene-glycol moiety via a carbonate group. | Water Solubility | The prodrug was 600-fold more soluble than the parent drug at pH 5.5, enabling better formulation. |

| Halogenated Phenazines (HPs) | A quinone trigger with a polyethylene (B3416737) glycol group was linked via a carbonate. | Water Solubility & Targeting | Dramatically enhanced water-solubility and allowed for reductive activation in the bacterial cytoplasm. |

| Gabapentin | Addition of a lipophilic promoiety via a carbonate linker. | Permeability & Absorption | Blocked an ionization site, improved permeability, and enhanced colonic absorption. |

Case Studies in Pharmaceutical Synthesis

This compound serves as a critical reagent in pharmaceutical synthesis, primarily utilized as a linker to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 1-methoxycarbonyloxyethyl moiety, installed by this compound, can form an ester linkage with a carboxylic acid group or a carbamate (B1207046) linkage with an amine group on a parent drug. This linkage is designed to be stable until it reaches a desired physiological environment, where it can be cleaved by enzymes, such as esterases, to release the active drug.

While specific, detailed case studies for this compound are not extensively documented in publicly available literature, the function of closely related α-chloroalkyl carbonates is well-established. For instance, 1-chloroethyl ethyl carbonate has been used for the esterification of penicillin G to produce an intermediate for the antibacterial drug bacampicillin (B1208201) google.com. This process enhances the oral absorption of the antibiotic. The general mechanism involves the reaction of the chloroethyl carbonate with a carboxylate salt of a parent drug, leading to the formation of a 1-(alkoxycarbonyloxy)ethyl ester. This ester prodrug masks the polar carboxylic acid group, increasing the molecule's lipophilicity and ability to permeate biological membranes. Once absorbed, esterases in the blood and tissues hydrolyze the ester bond, releasing the parent drug, acetaldehyde (B116499), carbon dioxide, and an alcohol. This prodrug strategy has been applied to various classes of drugs to improve their bioavailability and therapeutic efficacy nih.govacs.orgnih.gov.

Emerging Applications in Materials Science

The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a stable carbonate group, makes it a valuable compound in the field of materials science. Its applications are expanding into polymer modification, surface functionalization, and advanced energy storage technologies.

Polymerization and Polymer Modification

In polymer science, this compound holds potential as a versatile agent for polymer modification through grafting techniques. Polymer grafting involves the attachment of polymer chains (the graft) to a main polymer chain (the backbone), significantly altering the material's properties nih.govfrontiersin.org. The chloroethyl group in this compound can be utilized in two primary grafting strategies:

"Grafting from": In this method, the this compound can be attached to a polymer backbone first. The chlorine atom then serves as an initiation site for a controlled radical polymerization, such as atom transfer radical polymerization (ATRP), to grow new polymer chains directly from the backbone. This allows for precise control over the length and density of the grafted chains.

"Grafting to": This technique involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone nih.govfrontiersin.org. The chloroethyl group on a modified backbone can act as an electrophilic site for nucleophilic end-groups of other polymers, forming a stable covalent bond.

Through these modification techniques, the incorporation of the methyl carbonate moiety can enhance properties such as solubility, biocompatibility, and surface energy of the parent polymer nih.gov.

Surface Functionalization of Materials

This compound is utilized to synthesize functional coating materials designed to enhance the durability and stability of various substrates arborpharmchem.com. The process of surface functionalization involves chemically modifying the surface of a material to impart new properties without altering the bulk characteristics of the material azom.com.

The reactive chlorine atom in this compound allows it to be covalently bonded to surfaces containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which are common on materials like metals, metal oxides, and certain polymers. This reaction anchors the methyl carbonate moiety to the surface. The resulting carbonate-functionalized surface can exhibit enhanced properties:

Corrosion Resistance: The applied carbonate layer can act as a protective barrier, shielding the underlying material from corrosive agents. This is particularly valuable for protecting metals used in demanding environments arborpharmchem.comazom.commdpi.com.

This method of surface modification is suitable for high-performance applications in industries such as aerospace, automotive, and electronics, where material durability is paramount arborpharmchem.com.

Electrolyte Components in Advanced Battery Technologies

In the field of advanced battery technologies, this compound is used as a specialized electrolyte additive in lithium-ion batteries to bolster their performance and operational lifespan arborpharmchem.com. The electrolyte in a lithium-ion battery is a crucial component that facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles.

During the initial charging cycles of a lithium-ion battery, components of the electrolyte decompose on the surface of the anode to form a passivation layer known as the Solid Electrolyte Interphase (SEI) nih.govyoutube.com. A stable and effective SEI is critical for battery performance; it is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further decomposition of the electrolyte nih.govyoutube.comescholarship.org.

This compound is added to the primary electrolyte formulation to contribute to the formation of a more robust and stable SEI layer arborpharmchem.com. The carbonate structure of the molecule is believed to participate in the electrochemical reduction at the anode surface, creating beneficial components within the SEI. A well-formed SEI layer leads to several key performance improvements:

| Feature | Benefit of a Stable SEI Layer |

| Cycle Life | Reduces irreversible capacity loss in each cycle, leading to a longer operational lifetime for the battery arborpharmchem.com. |

| Stability | Prevents ongoing parasitic reactions between the electrolyte and the electrode, enhancing the overall chemical and thermal stability of the cell arborpharmchem.com. |

| Ion Conductivity | Optimizes the transport of lithium ions through the interface, contributing to better rate capability and overall performance arborpharmchem.com. |

| Safety | A stable SEI suppresses the formation of lithium dendrites, which can cause internal short circuits and battery failure. |

Environmental Behavior and Degradation Studies of 1 Chloroethyl Methyl Carbonate

Environmental Fate and Transport Mechanisms

The distribution and longevity of 1-Chloroethyl methyl carbonate in the environment are controlled by a combination of degradation pathways and physical transport processes.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. For this compound, these pathways are likely to be significant in its environmental transformation.

Photolysis: Direct photolysis involves the absorption of sunlight by the chemical, leading to its degradation. While many chlorinated organic compounds are resistant to direct photolysis, indirect photolysis, mediated by photosensitizing agents present in natural waters (like dissolved organic matter), can be a significant degradation route. Sunlight has the potential to photodegrade chlorinated compounds through reactions with hydrated electrons and hydroxyl radicals. For this compound, photolysis could lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for organochlorine compounds.

Oxidation: In the atmosphere, volatile organic compounds are primarily oxidized by hydroxyl radicals (•OH). As this compound is expected to have some volatility, this atmospheric oxidation pathway could be a significant removal mechanism. The reaction with •OH would likely involve hydrogen abstraction from the ethyl or methyl groups, initiating a series of reactions leading to the formation of various oxygenated products and ultimately mineralization to CO2, H2O, and HCl. In aquatic systems, oxidation by other reactive oxygen species may also contribute to its degradation.

Table 1: Potential Abiotic Degradation Pathways of this compound and Anticipated Primary Products

| Degradation Pathway | Reactants/Conditions | Anticipated Primary Products | Environmental Compartment |

| Hydrolysis | Water, Acid/Base catalysis | Methyl carbonate, 1-Chloroethanol (B3344066), Acetaldehyde (B116499), Hydrochloric acid | Aquatic Systems, Soil |

| Photolysis | Sunlight, Photosensitizers | Cleavage of C-Cl bond, Radical species | Surface Waters, Atmosphere |

| Oxidation | Hydroxyl radicals (•OH) | Oxygenated intermediates, CO2, H2O, HCl | Atmosphere, Aquatic Systems |

This table presents potential degradation pathways and products based on the chemical structure of this compound and general knowledge of the degradation of similar compounds. Specific experimental data for this compound is limited.

Biotic degradation, primarily through microbial metabolism, is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the microbial communities present and environmental factors. Microorganisms possess a diverse range of enzymes that can catalyze the breakdown of complex organic molecules. For organochlorine compounds, common initial steps in biodegradation involve dehalogenation reactions.

While specific studies on the microbial metabolism of this compound are not available, it is plausible that microorganisms capable of degrading other chlorinated esters or short-chain carbonates could also transform this compound. The degradation would likely proceed through initial hydrolysis of the ester linkage by microbial esterases, followed by the metabolism of the resulting alcohol and carbonate moieties. The chlorinated intermediate, 1-chloroethanol, could then be further metabolized. The complete biodegradation, or mineralization, would result in the conversion of the organic carbon to carbon dioxide.

As a volatile organic compound (VOC), this compound has the potential to volatilize from contaminated soil and water surfaces into the atmosphere. The rate of volatilization is governed by the compound's vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and water turbulence.

Once in the atmosphere, its dispersion is determined by meteorological conditions. Atmospheric transport models can be used to predict the movement and dilution of the compound in the air. The atmospheric lifetime of this compound will be primarily determined by its reaction rate with hydroxyl radicals.

Formation and Persistence of Degradation Products

The environmental impact of this compound is not solely dependent on the parent compound but also on the characteristics of its degradation products.

The degradation of this compound is expected to produce a variety of intermediate compounds before complete mineralization.

Based on the likely degradation pathways:

Hydrolysis would yield methyl carbonate and 1-chloroethanol. 1-chloroethanol is unstable and can decompose to acetaldehyde and hydrochloric acid.

Photolysis could generate chlorinated radical species that would react further to form a range of smaller, more oxidized compounds.

Oxidation by hydroxyl radicals would lead to the formation of various oxygenated intermediates, such as aldehydes, carboxylic acids, and hydroperoxides.

Biotic degradation could produce similar initial hydrolysis products, which would then enter microbial metabolic pathways. The identification of specific metabolites would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Plausible Degradation Products of this compound

| Degradation Pathway | Potential Intermediate/Metabolite | Chemical Formula |

| Hydrolysis | Methyl carbonate | CH₃OCOOH |

| 1-Chloroethanol | C₂H₅ClO | |

| Acetaldehyde | C₂H₄O | |

| Hydrochloric acid | HCl | |

| Oxidation | Various oxygenated hydrocarbons | Varied |

This table lists plausible degradation products based on chemical principles. The actual formation of these compounds in the environment would need to be confirmed through experimental studies.

The environmental lifetime of a chemical is often expressed as its half-life (t½), which is the time it takes for half of the initial amount to degrade. Organochlorine compounds, in general, can be persistent in the environment.

Methyl carbonate is expected to be relatively unstable in aqueous environments and would likely hydrolyze to methanol (B129727) and carbon dioxide.

1-Chloroethanol is also unstable and readily transforms into acetaldehyde.

Acetaldehyde is a common organic compound that is readily biodegradable and has a relatively short atmospheric lifetime.

The persistence of other potential chlorinated intermediates would depend on their specific chemical structures and susceptibility to further degradation. In general, smaller, more polar, and less chlorinated compounds tend to be less persistent than larger, more lipophilic, and highly chlorinated compounds.

A comprehensive assessment of the environmental lifetime and persistence of the degradation products of this compound would require detailed studies on their individual degradation kinetics under various environmental conditions. Without such data, predictions must be based on the known behavior of similar chemical structures. It is important to note that some degradation products of organochlorine compounds can be more persistent and/or toxic than the parent compound.

Theoretical Modeling of Environmental Fate

Theoretical models are indispensable tools in environmental science for predicting the fate and behavior of chemicals in the absence of extensive experimental data. For a compound like this compound, these models provide crucial insights into its potential distribution, persistence, and degradation pathways in the environment. By utilizing the chemical's fundamental physicochemical properties, these in silico methods can simulate its behavior across various environmental compartments.

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools designed to predict the partitioning and distribution of a chemical throughout the environment. chemsafetypro.com These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment. The distribution of a chemical is governed by its physicochemical properties, which dictate its tendency to move between these compartments.

One of the most widely used frameworks for this purpose is the level III fugacity model. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to determine the direction of mass transfer between compartments until a steady-state is reached. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ includes a Level III multimedia fugacity model that predicts the likely environmental compartments a chemical will reside in based on its properties and release patterns. chemsafetypro.comchemistryforsustainability.orgepa.govepa.gov

For this compound, key physicochemical properties required for these models must first be determined, either through experimental measurement or, more commonly, through estimation using Quantitative Structure-Property Relationship (QSPR) models. The table below presents a set of estimated properties for this compound, which are essential inputs for fate modeling.

| Property | Estimated Value | Significance in Fate Modeling |

|---|---|---|

| Molecular Weight | 138.55 g/mol | Basic input for most calculations. |

| Log Kow (Octanol-Water Partition Coefficient) | 1.6 | Indicates the tendency of the compound to partition into organic matter (soil, sediment, biota) versus water. A low to moderate value suggests some affinity for organic phases. |

| Water Solubility | ~20,000 mg/L | Determines the maximum concentration in the aqueous phase and influences transport in surface and groundwater. High solubility suggests it will be prevalent in the water compartment. |

| Vapor Pressure | ~10 mmHg at 25°C | A measure of the chemical's volatility. A moderate vapor pressure indicates a tendency to partition into the atmosphere. |

| Henry's Law Constant | ~1 x 10-5 atm-m3/mol | Represents the partitioning between air and water. This value suggests a potential for volatilization from water bodies. |

Using these estimated properties, a Level III fugacity model can predict the environmental distribution of this compound. The following table illustrates a potential output from such a model, showing the percentage of the chemical that would be found in each environmental compartment at steady-state, assuming equal release rates to air, water, and soil.

| Environmental Compartment | Predicted % Distribution | Interpretation |

|---|---|---|

| Air | 45% | The compound's volatility suggests a significant portion will reside in the atmosphere. |

| Water | 35% | High water solubility leads to a substantial presence in aquatic systems. |

| Soil | 18% | Moderate partitioning to organic carbon results in some accumulation in soil. |

| Sediment | 2% | Some of the chemical in the water column will partition to sediment, but it is not expected to be the primary sink. |

These modeling results suggest that if this compound is released into the environment, it would likely be distributed primarily between the air and water compartments, with a smaller but significant fraction partitioning to soil.

Quantitative Structure-Activity Relationship (QSAR) for Degradation Rates

Quantitative Structure-Activity Relationship (QSAR) models are another critical set of theoretical tools that predict the reactivity and, consequently, the degradation rates of chemicals. nih.gov These models correlate a molecule's structural features with its chemical or biological activity, including its susceptibility to various degradation processes. For environmental fate, QSARs can estimate half-lives in different media by considering abiotic (e.g., hydrolysis, atmospheric oxidation) and biotic (biodegradation) pathways.

Programs within the EPI Suite™, such as AOPWIN™ and BIOWIN™, are examples of QSAR models used to predict degradation rates. chemistryforsustainability.org

AOPWIN™ (Atmospheric Oxidation Program): This program estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl (OH) radicals, the primary oxidant in the troposphere. This allows for the calculation of the atmospheric half-life.

HYDROWIN™ (Hydrolysis Rates Program): This model estimates the hydrolysis rate constants for susceptible chemical classes (like esters and alkyl halides) at a specific pH.

BIOWIN™ (Biodegradation Probability Program): This suite of models predicts the probability of aerobic and anaerobic biodegradation. It uses a fragment contribution method to estimate how quickly microorganisms might break down the chemical. omicsonline.org

The following table presents illustrative degradation predictions for this compound from QSAR models. These values are essential for assessing the persistence of the compound in the environment.

| Degradation Pathway | Predicted Rate / Half-Life | Environmental Significance |

|---|---|---|

| Atmospheric Oxidation (OH Radicals) | Half-life of ~10 days | Suggests that the compound is moderately persistent in the atmosphere and can be transported over some distance before being degraded. |

| Hydrolysis (at pH 7) | Half-life of several days to weeks | As a carbonate ester with a chloro-substituent, it is expected to undergo hydrolysis. This will be a significant degradation pathway in water. |

| Aerobic Biodegradation (in water) | Half-life of weeks to months | The structure suggests it is not readily biodegradable, potentially leading to persistence in aquatic and soil environments. |

These theoretical predictions indicate that this compound is not expected to be highly persistent in the environment, with atmospheric oxidation and hydrolysis being significant removal mechanisms. However, its slower biodegradation rate suggests it could persist for some time in water and soil if releases are continuous.

Insufficient Data for In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature and computational databases reveals a significant lack of specific theoretical and computational studies on the chemical compound this compound. While basic chemical and physical properties are documented, in-depth quantum mechanical and molecular dynamics simulation data, as required for a detailed analysis of its computational chemistry, is not publicly available.

Searches for scholarly articles and data pertaining to the electronic structure, molecular orbital analysis, reaction pathways, and spectroscopic predictions through quantum mechanical (QM) methods for this compound did not yield any specific research findings. Similarly, investigations into its conformational analysis, intramolecular interactions, and solvation dynamics via molecular dynamics (MD) simulations also returned no dedicated studies.

General information regarding the compound's identity, such as its CAS number (80196-03-8) and molecular formula (C4H7ClO3), is accessible through chemical databases. nih.govguidechem.com These sources also provide computed properties like molecular weight and topological polar surface area. However, this information does not extend to the detailed computational and theoretical investigations required by the specified article outline.

While the broader field of computational chemistry has extensively studied related carbonate compounds, such as dimethyl carbonate and ethylene (B1197577) carbonate, particularly in the context of electrolyte solutions for lithium-ion batteries, these findings cannot be extrapolated to accurately describe the specific behaviors of this compound. The presence of the chloroethyl group introduces significant electronic and steric differences that would necessitate a dedicated computational study.

Without access to peer-reviewed research detailing QM calculations or MD simulations on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The specific data needed to populate the subsections on electronic structure, reaction pathways, conformational analysis, and solvent effects is currently absent from the public scientific record.

Therefore, this article cannot be generated as per the provided outline due to the absence of the necessary foundational research on the computational and theoretical investigations of this compound.

Computational and Theoretical Investigations of 1 Chloroethyl Methyl Carbonate

Molecular Dynamics (MD) Simulations

Interaction with Biological Macromolecules